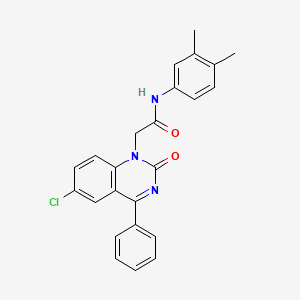

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

This compound features a quinazolinone core substituted with a chlorine atom at position 6 and a phenyl group at position 3. Quinazolinone derivatives are widely studied for their pharmacological properties, including kinase inhibition, antimicrobial, and anticancer activities .

Properties

IUPAC Name |

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-15-8-10-19(12-16(15)2)26-22(29)14-28-21-11-9-18(25)13-20(21)23(27-24(28)30)17-6-4-3-5-7-17/h3-13H,14H2,1-2H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSRGYIWUHDNRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative of quinazoline, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Molecular Structure and Properties

The molecular formula of the compound is , with a molecular weight of 407.83 g/mol . The structure features a quinazoline core with various substituents that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.83 g/mol |

| CAS Number | 892362-52-6 |

Biological Activity Overview

Quinazoline derivatives are recognized for their potential as kinase inhibitors, which play crucial roles in cancer therapy. The specific compound under discussion has demonstrated several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit significant antitumor properties. It has been linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.

- Cholinesterase Inhibition : The compound's structural features suggest potential activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : Research indicates that certain quinazoline derivatives possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.

The biological activity of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : The presence of the quinazoline core allows for interaction with ATP-binding sites in kinases, potentially leading to reduced phosphorylation of target proteins involved in tumor growth and survival.

- Cholinesterase Interaction : Structural analysis suggests that the compound may bind effectively to the active sites of AChE and BChE, inhibiting their activity and thus enhancing cholinergic signaling in the brain .

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

- Antitumor Studies : A study evaluated the antitumor effects of various quinazoline derivatives, including this compound, reporting significant reductions in tumor size in vivo models compared to control groups.

- Neuroprotective Effects : In vitro assays demonstrated that this compound could enhance neuronal survival under oxidative stress conditions, suggesting potential neuroprotective effects relevant to Alzheimer's disease therapy .

- Pharmacokinetic Properties : Research into the pharmacokinetics revealed that modifications in substituents significantly affect absorption and bioavailability, indicating that optimizing these parameters could enhance therapeutic outcomes.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s structural analogs can be categorized based on core heterocycles, substituent positions, and side-chain modifications. Key comparisons include:

Key Observations :

- The target compound’s quinazolinone core distinguishes it from triazole () or benzothiazole-based analogs (), which may alter binding affinity to biological targets.

Physicochemical Properties

- Solubility : The 3,4-dimethylphenyl group increases hydrophobicity relative to sulfamoylphenyl () or pyridine-containing analogs (), which may limit aqueous solubility but enhance membrane permeability .

- Hydrogen Bonding : The acetamide –NH and carbonyl groups enable hydrogen bonding, similar to compounds in and . However, steric hindrance from the dimethyl group may reduce H-bonding efficiency compared to less bulky analogs .

Structure-Activity Relationships (SAR)

- Chloro Substituents: The 6-Cl group on the quinazolinone core may enhance electron-withdrawing effects, stabilizing the heterocyclic ring and improving interactions with hydrophobic pockets in target proteins (cf. 4-chlorophenyl in ) .

- Aryl Modifications : The 3,4-dimethylphenyl group offers enhanced lipophilicity compared to methoxy () or trifluoromethyl () substituents, which could optimize pharmacokinetic profiles .

- Heterocyclic Cores: Quinazolinones (target compound) vs. triazoles () or benzothiazoles () influence planarity and dipole moments, affecting target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.